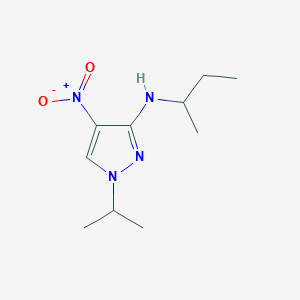![molecular formula C9H13ClN6 B3047702 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride CAS No. 1431966-65-2](/img/structure/B3047702.png)
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride
説明
The compound “1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C5H7N3.ClH . It has a molecular weight of 145.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 145.59 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine hydrochloride (MFCD25371224), focusing on six unique applications:
Antineoplastic Agents
This compound has shown potential in the development of antineoplastic agents. Its unique structure allows it to interact with specific cellular pathways involved in cancer cell proliferation and survival. Research has indicated that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development in oncology .
Neuroprotective Agents
Studies have explored the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation pathways suggests it could help protect neuronal cells from damage and improve cognitive function .
Antiviral Agents
The compound has been investigated for its antiviral properties, especially against RNA viruses. Its mechanism of action involves inhibiting viral replication by targeting specific viral enzymes. This makes it a potential candidate for the development of new antiviral drugs, particularly in the face of emerging viral threats .
Anti-inflammatory Agents
Research has shown that this compound can act as an anti-inflammatory agent by modulating the activity of key inflammatory mediators. This property is particularly useful in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibitors
The compound has been studied for its ability to inhibit various enzymes, including kinases and proteases, which play critical roles in disease progression. By inhibiting these enzymes, the compound can potentially be used to treat diseases such as cancer, cardiovascular diseases, and metabolic disorders .
Diagnostic Imaging Agents
Due to its unique chemical properties, this compound can be used in the development of diagnostic imaging agents. It can be tagged with radioactive isotopes or fluorescent markers to help visualize and diagnose various diseases, including cancer and neurological disorders .
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, a 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivative, has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
The aforementioned structurally similar compound was found to bind effectively to the allosteric pocket of ripk1, serving as a type iii inhibitor
Biochemical Pathways
The inhibition of ripk1, as seen with the structurally similar compound, is known to play a role in necroptosis, a form of programmed cell death . Therefore, it’s plausible that MFCD25371224 could influence pathways related to cell death and survival, but this needs to be confirmed with further studies.
Pharmacokinetics
In vivo pharmacokinetic studies were performed on the structurally similar compound to determine its oral exposure
Result of Action
The structurally similar compound displayed potent anti-necroptotic activity in both human and mouse cellular assays
特性
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c10-7-4-11-14(5-7)6-9-13-12-8-2-1-3-15(8)9;/h4-5H,1-3,6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSGILSQXRCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride | |
CAS RN |
1431966-65-2 | |
| Record name | 1H-Pyrazol-4-amine, 1-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



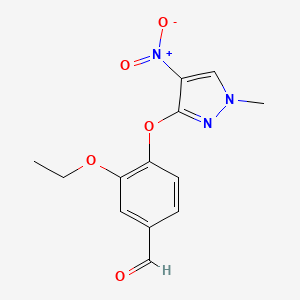

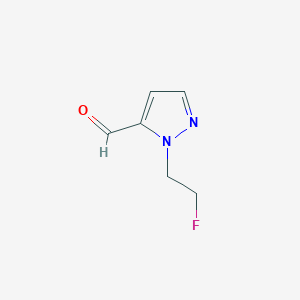
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3047624.png)

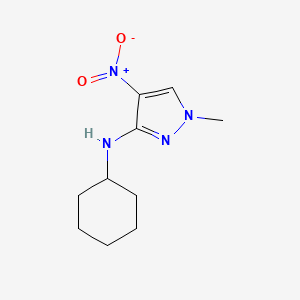
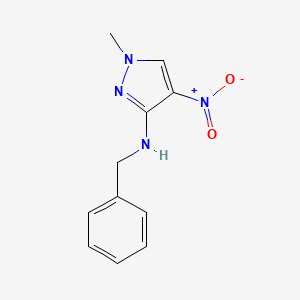
![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)


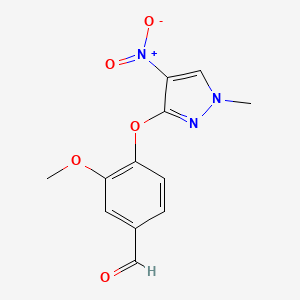
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
